1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with chloro, fluoro, and methoxy groups, as well as an aldehyde functional group
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.
Substitution reactions:
Aldehyde formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:
1-(3-Chloro-4-fluorophenyl)-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
618098-85-4 |
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Molecular Formula |
C17H12ClFN2O2 |
Molecular Weight |
330.7 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H12ClFN2O2/c1-23-14-5-2-11(3-6-14)17-12(10-22)9-21(20-17)13-4-7-16(19)15(18)8-13/h2-10H,1H3 |
InChI Key |
RUTIMSSJJYBYRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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